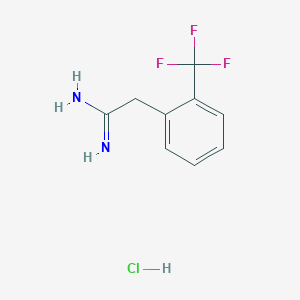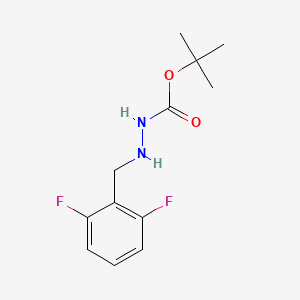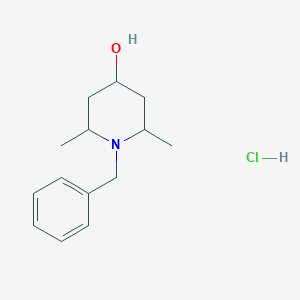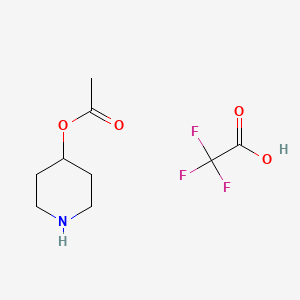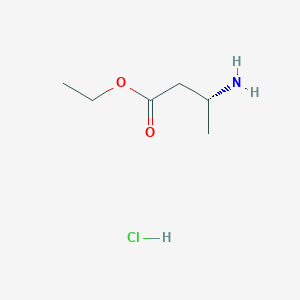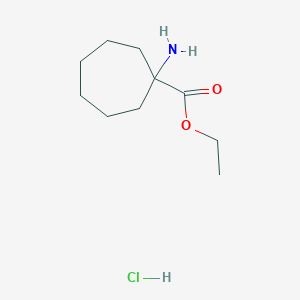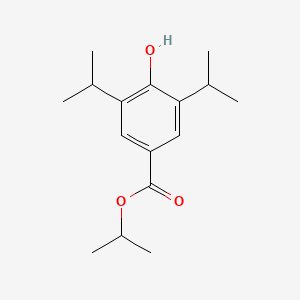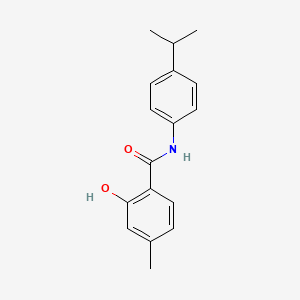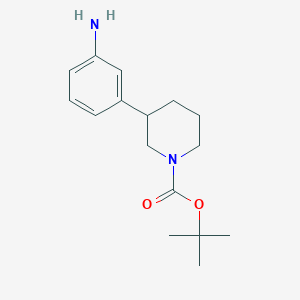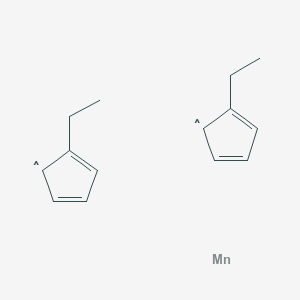
Bis(ethylcyclopentadienyl)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)manganese is an organometallic compound with the chemical formula ( \text{Mn(C}_5\text{H}_4\text{C}_2\text{H}_5)_2 ). It is a derivative of manganocene, where the cyclopentadienyl ligands are substituted with ethyl groups. This compound is known for its applications in catalysis and materials science due to its unique chemical properties.
Mechanism of Action
Target of Action
Bis(ethylcyclopentadienyl)manganese(II) is primarily used as a catalyst in asymmetric reactions, such as asymmetric hydrogenation and carbonylation in organic synthesis . It is also used as a precursor for organometallic electronic materials in the preparation of graphene and metal-organic frameworks .
Mode of Action
As a catalyst, this compound(II) facilitates chemical reactions without being consumed in the process. It lowers the activation energy, speeding up the reaction. In asymmetric reactions, it helps to favor the formation of one enantiomer over the other .
Biochemical Pathways
In the context of its use as a catalyst in organic synthesis, it likely interacts with various substrates and intermediates, influencing the course of the reactions .
Result of Action
The primary result of this compound(II)'s action is the facilitation of chemical reactions. In the context of its use as a catalyst, it can help to increase the efficiency and selectivity of reactions, leading to higher yields of desired products .
Action Environment
The action of this compound(II) can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which can affect its stability and efficacy as a catalyst. Therefore, it is typically handled and stored under controlled conditions to maintain its activity .
Biochemical Analysis
Biochemical Properties
Bis(ethylcyclopentadienyl)manganese(II) is known to play a role in certain biochemical reactions
Molecular Mechanism
It is unclear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)manganese typically involves the reaction of manganous chloride with ethylcyclopentadienyl magnesium bromide in an inert atmosphere. The reaction is carried out at temperatures above -20°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is usually purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various manganese oxides, reduced manganese species, and substituted derivatives of this compound.
Scientific Research Applications
Bis(ethylcyclopentadienyl)manganese has several applications in scientific research:
Catalysis: It is used as a catalyst in asymmetric hydrogenation and carbonylation reactions.
Materials Science: The compound serves as a precursor for the synthesis of graphene and metal-organic frameworks.
Electronics: It is used in the fabrication of electronic materials due to its organometallic nature.
Solar Energy: The compound is explored for its potential in solar energy applications.
Water Treatment: It is used in water treatment processes due to its reactivity with various contaminants.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)manganese: The parent compound without ethyl substitution.
Bis(isopropylcyclopentadienyl)manganese: A derivative with isopropyl groups instead of ethyl groups.
Bis(ethylcyclopentadienyl)ruthenium: A similar compound with ruthenium instead of manganese.
Uniqueness
Bis(ethylcyclopentadienyl)manganese is unique due to the presence of ethyl groups, which enhance its solubility in organic solvents and modify its reactivity compared to its parent compound. This makes it particularly useful in specific catalytic and material science applications where solubility and reactivity are crucial factors.
Properties
InChI |
InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGMAOIYXASREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C[CH]1.CCC1=CC=C[CH]1.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Mn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101923-26-6 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)manganese(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)
![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353819.png)
![Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353824.png)
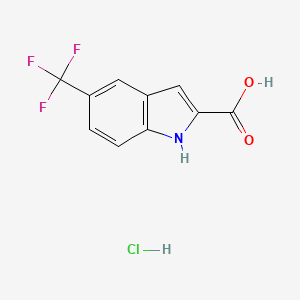
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
